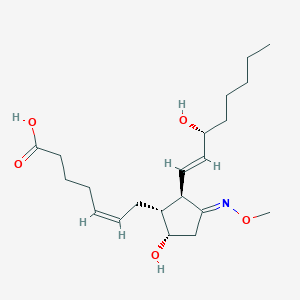
11-Methoxime prostaglandin D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methoxime prostaglandin D2, also known as this compound, is a useful research compound. Its molecular formula is C21H35NO5 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Prostaglandins, Synthetic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Diagnostic Applications
1.1 Radioimmunoassay Development
A significant application of 11-MPGD2 is in the development of sensitive and specific radioimmunoassays for measuring PGD2 levels in biological samples. The stabilization of PGD2 through methoxime derivatization allows for improved assay sensitivity, with a detection limit of 280 femtomoles per milliliter. This method demonstrates minimal cross-reactivity with other prostaglandins, making it a reliable tool for clinical diagnostics .
1.2 Mast Cell Activation Studies
11-MPGD2 is utilized in studies examining mast cell activation and its role in various diseases, particularly mastocytosis and mast cell activation syndrome (MCAS). Elevated levels of PGD2 metabolites, including those derived from 11-MPGD2, have been associated with clinical symptoms in patients with these conditions. The measurement of urinary PGD2 metabolites can aid in diagnosing and monitoring treatment responses .
Research Applications
2.1 Understanding Inflammatory Processes
Research has shown that 11-MPGD2 plays a role in modulating inflammatory responses. It is involved in the regulation of macrophage activation and has been linked to conditions such as primary pulmonary hypertension (PPH). Studies indicate that increased levels of PGD2 metabolites correlate with macrophage activity, suggesting its potential as a biomarker for inflammation .
2.2 Prostaglandin Metabolism Studies
The stability conferred by the methoxime group allows researchers to study the metabolism and degradation pathways of PGD2 more effectively. This understanding is crucial for elucidating the biological roles of prostaglandins and their derivatives in various physiological and pathological processes .
Therapeutic Potential
3.1 Anti-Inflammatory Properties
There is emerging evidence suggesting that 11-MPGD2 may possess anti-inflammatory properties, making it a candidate for therapeutic interventions in inflammatory diseases. Its role in modulating immune responses could be harnessed to develop new treatments for conditions characterized by excessive inflammation .
3.2 Role in Allergic Reactions
Given its involvement in mast cell function, 11-MPGD2 may also play a role in allergic reactions and asthma management. Understanding its mechanisms could lead to novel therapeutic strategies aimed at controlling allergic responses through modulation of mast cell activity .
Case Studies and Findings
特性
CAS番号 |
130377-58-1 |
|---|---|
分子式 |
C21H35NO5 |
分子量 |
381.5 g/mol |
IUPAC名 |
(Z)-7-[(1R,2R,3E,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-methoxyiminocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H35NO5/c1-3-4-7-10-16(23)13-14-17-18(20(24)15-19(17)22-27-2)11-8-5-6-9-12-21(25)26/h5,8,13-14,16-18,20,23-24H,3-4,6-7,9-12,15H2,1-2H3,(H,25,26)/b8-5-,14-13+,22-19+/t16-,17-,18-,20+/m1/s1 |
InChIキー |
VXJIIKLPNMQQQE-GVUJQGKDSA-N |
SMILES |
CCCCCC(C=CC1C(C(CC1=NOC)O)CC=CCCCC(=O)O)O |
異性体SMILES |
CCCCC[C@H](/C=C/[C@@H]\1[C@H]([C@H](C/C1=N\OC)O)C/C=C\CCCC(=O)O)O |
正規SMILES |
CCCCCC(C=CC1C(C(CC1=NOC)O)CC=CCCCC(=O)O)O |
同義語 |
11-methoxime prostaglandin D2 11-methoxime-PGD2 PGD-MO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















